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molecular formula C14H12N2O4 B8347755 N-(4-Nitrobenzyl)-3,4-methylenedioxyaniline

N-(4-Nitrobenzyl)-3,4-methylenedioxyaniline

Cat. No. B8347755
M. Wt: 272.26 g/mol
InChI Key: CZQJMMYAEMHBRU-UHFFFAOYSA-N
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Patent
US06548515B1

Procedure details

A solution of 3,4-methylenedioxyaniline (10 mmol) and 4-nitrobenzaldehyde (10 mmol) in methanol is stirred at ambient temperature for 18 hours. The precipitate obtained is filtered off and washed and then dissolved in tetrahydrofuran. After the addition of acetic acid and sodium borohydride (25 mmol), the reaction mixture is stirred at ambient temperature for 1 hour, then the solvent is evaporated off and the crude residue is purified by chromatography on silica using dichloromethane as eluant.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:10][C:9]2[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=2[O:2]1.[N+:11]([C:14]1[CH:21]=[CH:20][C:17]([CH:18]=O)=[CH:16][CH:15]=1)([O-:13])=[O:12].C(O)(=O)C.[BH4-].[Na+]>CO>[N+:11]([C:14]1[CH:21]=[CH:20][C:17]([CH2:18][NH:6][C:5]2[CH:7]=[CH:8][C:9]3[O:10][CH2:1][O:2][C:3]=3[CH:4]=2)=[CH:16][CH:15]=1)([O-:13])=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C1OC=2C=C(N)C=CC2O1
Name
Quantity
10 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
25 mmol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off
CUSTOM
Type
CUSTOM
Details
the crude residue is purified by chromatography on silica

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(CNC2=CC3=C(C=C2)OCO3)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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